molecular formula C15H10F3N5O B5333015 N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide

N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B5333015
M. Wt: 333.27 g/mol
InChI Key: DVYVZPGHRBVPAG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and increases its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-tetrazol-5-yl)phenyl]benzamide
  • N-[4-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzamide
  • 2-(1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives

Uniqueness

N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group and the tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, bioavailability, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)11-5-1-4-10(7-11)14(24)19-12-6-2-3-9(8-12)13-20-22-23-21-13/h1-8H,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYVZPGHRBVPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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